Kahweol

Catalog No.
S531564
CAS No.
6894-43-5
M.F
C20H26O3
M. Wt
314.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kahweol

CAS Number

6894-43-5

Product Name

Kahweol

IUPAC Name

(1S,4S,12S,13R,16R,17R)-17-(hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-ol

Molecular Formula

C20H26O3

Molecular Weight

314.4 g/mol

InChI

InChI=1S/C20H26O3/c1-18-7-5-16-14(6-9-23-16)15(18)4-8-19-10-13(2-3-17(18)19)20(22,11-19)12-21/h5-7,9,13,15,17,21-22H,2-4,8,10-12H2,1H3/t13-,15-,17+,18-,19+,20+/m1/s1

InChI Key

JEKMKNDURXDJAD-HWUKTEKMSA-N

SMILES

CC12C=CC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3

Solubility

Soluble in DMSO

Synonyms

CCRIS 1521; CCRIS1521; CCRIS-1521; Kahweol

Canonical SMILES

CC12C=CC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3

Isomeric SMILES

C[C@@]12C=CC3=C([C@H]1CC[C@]45[C@H]2CC[C@H](C4)[C@](C5)(CO)O)C=CO3

Description

The exact mass of the compound Kahweol is 314.1882 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Supplementary Records. It belongs to the ontological category of primary alcohol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Kahweol is a diterpene, a type of organic molecule found in coffee beans []. While not as abundant as caffeine, kahweol has gained interest in scientific research for its potential health benefits. Here's a breakdown of current areas of study:

Anti-inflammatory Properties

Studies suggest Kahweol might have anti-inflammatory properties. Research has observed kahweol's ability to reduce inflammation markers in certain cell cultures [, ]. However, more research is needed to understand how this translates to human health.

Kahweol is a natural diterpene compound primarily found in coffee beans, particularly in Arabica and Robusta varieties. It is part of a group of compounds known as coffee diterpenes, which also includes cafestol. Kahweol is characterized by its complex chemical structure, which contains a furan ring with a conjugated double bond that enhances its reactivity and biological activity. This compound contributes to the unique flavor profile of coffee and has been studied for its potential health benefits, including anti-inflammatory and antioxidant properties .

Research suggests kahweol may have various biological effects, but the mechanisms are not fully understood. Some potential mechanisms include:

  • Anti-inflammatory activity: Studies indicate kahweol might reduce inflammation by inhibiting the production of inflammatory mediators [].
  • Antioxidant properties: Kahweol's structure suggests potential antioxidant capabilities, but further research is needed [].
  • Cholesterol metabolism: Unfiltered coffee consumption raises LDL cholesterol, and kahweol, along with cafestol, is believed to be responsible []. The mechanism involves interfering with cholesterol absorption in the intestine [].

More research is needed to elucidate the specific mechanisms underlying kahweol's biological effects.

While generally considered safe in the low amounts typically consumed in filtered coffee, kahweol can raise LDL cholesterol levels in high doses []. Unfiltered coffee brewing methods, like Turkish coffee, can lead to significantly higher kahweol intake compared to filtered coffee []. Individuals with existing cholesterol problems may need to limit unfiltered coffee consumption.

, primarily due to its functional groups. Notably, it can react with oxidizing agents, which can lead to the formation of reactive intermediates. Its reactivity is significantly influenced by the presence of the conjugated double bond in the furan ring, making it susceptible to electrophilic attacks. For instance, kahweol has shown a higher reactivity towards nitrite compared to cafestol under acidic conditions, indicating its potential for undergoing nitration reactions . Additionally, kahweol can participate in hydrogenation reactions, which are essential for modifying its structure for various applications .

Kahweol exhibits a wide range of biological activities that have garnered attention in pharmacological research. Some key activities include:

  • Anti-inflammatory Effects: Kahweol has been shown to inhibit the production of pro-inflammatory mediators such as prostaglandin E2 and nitric oxide in macrophages, demonstrating significant anti-inflammatory properties .
  • Antioxidant Activity: As an antioxidant, kahweol helps neutralize free radicals, thus protecting cells from oxidative stress .
  • Hepatoprotective Effects: It induces the synthesis of glutathione, a critical antioxidant in the liver, enhancing liver protection against toxins .
  • Anti-cancer Properties: Kahweol has demonstrated potential in inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms .

Kahweol can be synthesized through several methods:

  • Extraction from Coffee Beans: The most common method involves extracting kahweol from coffee beans using organic solvents or supercritical carbon dioxide extraction techniques.
  • Chemical Synthesis: Laboratory synthesis can be achieved through multi-step organic reactions that build the complex structure of kahweol from simpler precursors.
  • Biotransformation: Utilizing microorganisms or enzymes to convert simpler organic compounds into kahweol through biocatalytic processes is another emerging method.

These methods vary in efficiency and yield, with extraction being the most prevalent for obtaining natural kahweol .

Kahweol has several applications across different fields:

  • Pharmaceuticals: Due to its biological activities, kahweol is being explored as a potential therapeutic agent for inflammatory diseases, liver disorders, and cancer treatment.
  • Food Industry: As a natural flavoring agent and antioxidant, kahweol is utilized in coffee products and other food items to enhance flavor and shelf-life.
  • Cosmetics: Its antioxidant properties make kahweol a candidate for inclusion in skincare products aimed at reducing oxidative damage to the skin.

Research on kahweol's interactions indicates that it may influence various biochemical pathways. For instance:

  • Kahweol has been shown to down-regulate key signaling pathways involved in inflammation and cancer progression by inhibiting specific kinases such as Janus kinase 2 .
  • Studies have highlighted its unique ability to modulate gene expression related to inflammation and apoptosis without adversely affecting normal cell viability .
  • Interaction studies also reveal differences between kahweol and other diterpenes like cafestol, particularly regarding their reactivity and biological effects .

Kahweol shares similarities with several other compounds, particularly within the coffee diterpene family. Here are some comparable compounds:

CompoundStructure CharacteristicsBiological ActivityUnique Features
CafestolSimilar diterpene structure; lacks double bond on furan ringAnti-inflammatory; raises serum lipidsLess reactive than kahweol
Chlorogenic AcidContains phenolic structure; found in coffeeAntioxidant; anti-inflammatoryStronger antioxidant than kahweol
QuercetinFlavonoid structure; widely distributed in plantsAntioxidant; anti-cancerBroad range of biological activities

Kahweol's uniqueness lies in its specific structural features that enhance its reactivity and biological efficacy compared to similar compounds. Its pronounced anti-inflammatory effects and ability to induce glutathione synthesis set it apart from other coffee-derived compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

314.18819469 g/mol

Monoisotopic Mass

314.18819469 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Melting Point

143-143.5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KX95B6688Y

Wikipedia

Kahweol

Dates

Modify: 2023-08-15
1: Guzzo LS, Romero TR, Queiroz-Junior CM, Caliari MV, Azevedo AO, Perez AC, Duarte ID. Involvement of endogenous opioid peptides in the peripheral antinociceptive effect induced by the coffee specific diterpene kahweol. Pharmacol Rep. 2015 Oct;67(5):1010-5. doi: 10.1016/j.pharep.2015.02.009. Epub 2015 Mar 27. PubMed PMID: 26398397.
2: Chae JI, Jeon YJ, Shim JH. Anti-proliferative properties of kahweol in oral squamous cancer through the regulation specificity protein 1. Phytother Res. 2014 Dec;28(12):1879-86. doi: 10.1002/ptr.5217. Epub 2014 Sep 8. PubMed PMID: 25196544.
3: Choi DW, Lim MS, Lee JW, Chun W, Lee SH, Nam YH, Park JM, Choi DH, Kang CD, Lee SJ, Park SC. The Cytotoxicity of Kahweol in HT-29 Human Colorectal Cancer Cells Is Mediated by Apoptosis and Suppression of Heat Shock Protein 70 Expression. Biomol Ther (Seoul). 2015 Mar;23(2):128-33. doi: 10.4062/biomolther.2014.133. Epub 2015 Mar 1. PubMed PMID: 25767680; PubMed Central PMCID: PMC4354313.
4: Park GH, Song HM, Jeong JB. The coffee diterpene kahweol suppresses the cell proliferation by inducing cyclin D1 proteasomal degradation via ERK1/2, JNK and GKS3β-dependent threonine-286 phosphorylation in human colorectal cancer cells. Food Chem Toxicol. 2016 Sep;95:142-8. doi: 10.1016/j.fct.2016.07.008. Epub 2016 Jul 14. PubMed PMID: 27424123.
5: Jeon YJ, Bang W, Cho JH, Lee RH, Kim SH, Kim MS, Park SM, Shin JC, Chung HJ, Oh KB, Seo JM, Ko S, Shim JH, Chae JI. Kahweol induces apoptosis by suppressing BTF3 expression through the ERK signaling pathway in non-small cell lung cancer cells. Int J Oncol. 2016 Dec;49(6):2294-2302. doi: 10.3892/ijo.2016.3727. Epub 2016 Oct 12. PubMed PMID: 27748804.
6: Cárdenas C, Quesada AR, Medina MÁ. Insights on the antitumor effects of kahweol on human breast cancer: decreased survival and increased production of reactive oxygen species and cytotoxicity. Biochem Biophys Res Commun. 2014 May 9;447(3):452-8. doi: 10.1016/j.bbrc.2014.04.026. Epub 2014 Apr 13. PubMed PMID: 24732357.
7: Guzzo LS, Castor MG, Perez Ade C, Duarte ID, Romero TR. Natural Diterpenes from Coffee, Cafestol, and Kahweol Induce Peripheral Antinoceception by Adrenergic System Interaction. Planta Med. 2016 Jan;82(1-2):106-12. doi: 10.1055/s-0035-1558084. Epub 2015 Oct 13. PubMed PMID: 26460671.
8: Fumimoto R, Sakai E, Yamaguchi Y, Sakamoto H, Fukuma Y, Nishishita K, Okamoto K, Tsukuba T. The coffee diterpene kahweol prevents osteoclastogenesis via impairment of NFATc1 expression and blocking of Erk phosphorylation. J Pharmacol Sci. 2012;118(4):479-86. Epub 2012 Mar 23. PubMed PMID: 22447306.
9: Chartier A, Beaumesnil M, de Oliveira AL, Elfakir C, Bostyn S. Optimization of the isolation and quantitation of kahweol and cafestol in green coffee oil. Talanta. 2013 Dec 15;117:102-11. doi: 10.1016/j.talanta.2013.07.053. Epub 2013 Aug 29. PubMed PMID: 24209317.
10: Fukuma Y, Sakai E, Nishishita K, Okamoto K, Tsukuba T. Cafestol has a weaker inhibitory effect on osteoclastogenesis than kahweol and promotes osteoblast differentiation. Biofactors. 2015 Jul-Aug;41(4):222-31. doi: 10.1002/biof.1218. Epub 2015 Jul 7. PubMed PMID: 26154488.
11: Cárdenas C, Quesada AR, Medina MA. Anti-angiogenic and anti-inflammatory properties of kahweol, a coffee diterpene. PLoS One. 2011;6(8):e23407. doi: 10.1371/journal.pone.0023407. Epub 2011 Aug 9. Erratum in: PLoS One. 2011;6(11). doi:10.1371/annotation/38262cc6-07cc-4074-8ce7-2181d4d0fbdc. PubMed PMID: 21858104; PubMed Central PMCID: PMC3153489.
12: Um HJ, Park JW, Kwon TK. Melatonin sensitizes Caki renal cancer cells to kahweol-induced apoptosis through CHOP-mediated up-regulation of PUMA. J Pineal Res. 2011 May;50(4):359-66. doi: 10.1111/j.1600-079X.2010.00851.x. Epub 2011 Jan 18. PubMed PMID: 21244481.
13: Lee KA, Chae JI, Shim JH. Natural diterpenes from coffee, cafestol and kahweol induce apoptosis through regulation of specificity protein 1 expression in human malignant pleural mesothelioma. J Biomed Sci. 2012 Jun 26;19:60. doi: 10.1186/1423-0127-19-60. PubMed PMID: 22734486; PubMed Central PMCID: PMC3431247.
14: Um HJ, Oh JH, Kim YN, Choi YH, Kim SH, Park JW, Kwon TK. The coffee diterpene kahweol sensitizes TRAIL-induced apoptosis in renal carcinoma Caki cells through down-regulation of Bcl-2 and c-FLIP. Chem Biol Interact. 2010 Jun 7;186(1):36-42. doi: 10.1016/j.cbi.2010.04.013. Epub 2010 Apr 18. PubMed PMID: 20403343.
15: Shen T, Park YC, Kim SH, Lee J, Cho JY. Nuclear factor-kappaB/signal transducers and activators of transcription-1-mediated inflammatory responses in lipopolysaccharide-activated macrophages are a major inhibitory target of kahweol, a coffee diterpene. Biol Pharm Bull. 2010;33(7):1159-64. PubMed PMID: 20606307.
16: Moeenfard M, Cortez A, Machado V, Costa R, Luís C, Coelho P, Soares R, Alves A, Borges N, Santos A. Anti-Angiogenic Properties of Cafestol and Kahweol Palmitate Diterpene Esters. J Cell Biochem. 2016 Dec;117(12):2748-2756. doi: 10.1002/jcb.25573. Epub 2016 May 8. PubMed PMID: 27129115.
17: Kim JY, Kim DH, Jeong HG. Inhibitory effect of the coffee diterpene kahweol on carrageenan-induced inflammation in rats. Biofactors. 2006;26(1):17-28. PubMed PMID: 16614480.
18: Kim HG, Hwang YP, Jeong HG. Kahweol blocks STAT3 phosphorylation and induces apoptosis in human lung adenocarcinoma A549 cells. Toxicol Lett. 2009 May 22;187(1):28-34. doi: 10.1016/j.toxlet.2009.01.022. Epub 2009 Jan 24. PubMed PMID: 19429240.
19: Kim JY, Jung KS, Lee KJ, Na HK, Chun HK, Kho YH, Jeong HG. The coffee diterpene kahweol suppress the inducible nitric oxide synthase expression in macrophages. Cancer Lett. 2004 Sep 30;213(2):147-54. PubMed PMID: 15327829.
20: Oh JH, Lee JT, Yang ES, Chang JS, Lee DS, Kim SH, Choi YH, Park JW, Kwon TK. The coffee diterpene kahweol induces apoptosis in human leukemia U937 cells through down-regulation of Akt phosphorylation and activation of JNK. Apoptosis. 2009 Nov;14(11):1378-86. doi: 10.1007/s10495-009-0407-x. PubMed PMID: 19768546.

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